molecular formula C12H24N4O5 B1260983 L-Arginine mono(4-methyl-2-oxovalerate) CAS No. 72087-40-2

L-Arginine mono(4-methyl-2-oxovalerate)

Cat. No.: B1260983
CAS No.: 72087-40-2
M. Wt: 304.34 g/mol
InChI Key: MOZIGXHKOXEDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arginine mono(4-methyl-2-oxovalerate) is a compound formed by the combination of L-arginine and 4-methyl-2-oxovaleric acid. It is known for its role in various biochemical processes and is often used in research and industrial applications. The compound has a molecular formula of C12H24N4O5 and a molar mass of 304.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine mono(4-methyl-2-oxovalerate) is generally prepared by chemical synthesis. The synthesis involves reacting L-arginine with 4-methyl-2-oxovaleric acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions. After the reaction, the product is purified through crystallization to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of L-Arginine mono(4-methyl-2-oxovalerate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

L-Arginine mono(4-methyl-2-oxovalerate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

L-Arginine mono(4-methyl-2-oxovalerate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Arginine mono(4-methyl-2-oxovalerate) is unique due to its specific combination of L-arginine and 4-methyl-2-oxovaleric acid, which imparts distinct biochemical properties. Its ability to participate in various chemical reactions and its role in nitric oxide production make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-4(2)3-5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZIGXHKOXEDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992809
Record name 4-Methyl-2-oxopentanoic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72087-40-2
Record name NSC353624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353624
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-2-oxopentanoic acid--arginine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the potential benefit of supplementing Arginine alpha-ketoisocaproate in trauma patients?

A: Research suggests that dietary supplementation with Arginine alpha-ketoisocaproate (AKIC) may be beneficial for individuals recovering from trauma. A study using a rat trauma model found that AKIC supplementation led to improved apparent nitrogen balance, particularly in traumatized animals. [] This improvement suggests that AKIC could help promote nitrogen economy and potentially aid in tissue repair and recovery following trauma.

Q2: How does the efficacy of Arginine alpha-ketoisocaproate compare to Ornithine alpha-ketoisocaproate in a trauma recovery context?

A: A study comparing the effects of Arginine alpha-ketoisocaproate (AKIC) and Ornithine alpha-ketoisocaproate (OKIC) in a rat trauma model found that AKIC was more effective in improving apparent nitrogen balance, particularly in traumatized rats. [] Additionally, analysis of plasma amino acid patterns indicated that AKIC stimulated net protein synthesis, while OKIC did not demonstrate this effect. This suggests that AKIC may be more beneficial than OKIC in promoting nitrogen retention and protein synthesis for trauma recovery.

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